
7-Formyl-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Formyl-1H-indole-3-carbonitrile: is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by the presence of a formyl group at the 7th position and a carbonitrile group at the 3rd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Formyl-1H-indole-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 1H-indole-3-carbaldehyde with suitable reagents to introduce the formyl and carbonitrile groups. For instance, the reaction of 1H-indole-3-carbaldehyde with a cyanide source under basic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 7-Formyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo substitution reactions at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
7-Formyl-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of biological pathways involving indole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Formyl-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The formyl and carbonitrile groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways and targets involved depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Similar structure but lacks the carbonitrile group.
Indole-3-acetic acid: Contains a carboxylic acid group instead of a formyl group.
Indole-3-carbonitrile: Lacks the formyl group but contains the carbonitrile group.
Uniqueness: 7-Formyl-1H-indole-3-carbonitrile is unique due to the presence of both formyl and carbonitrile groups on the indole ring.
Properties
Molecular Formula |
C10H6N2O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
7-formyl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-4-8-5-12-10-7(6-13)2-1-3-9(8)10/h1-3,5-6,12H |
InChI Key |
IMEFJPFKGFXKJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11917043.png)


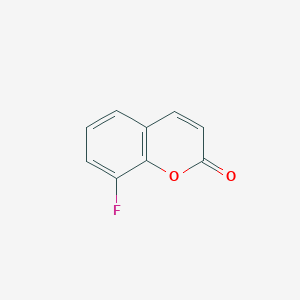
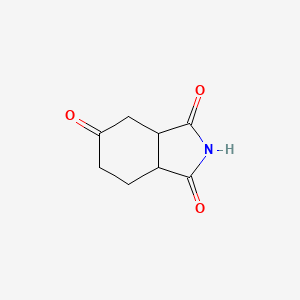

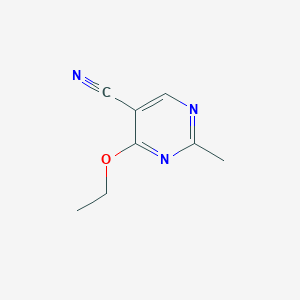
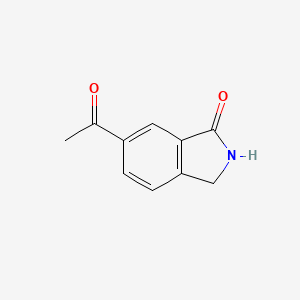
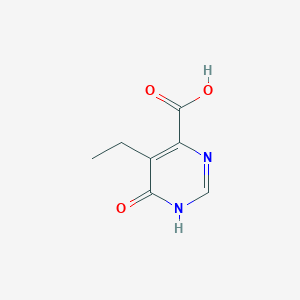
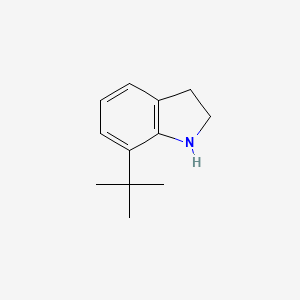
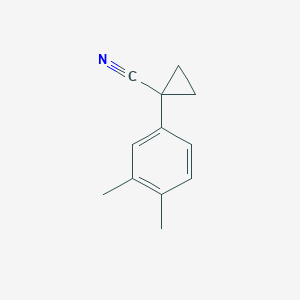
![2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde](/img/structure/B11917125.png)

